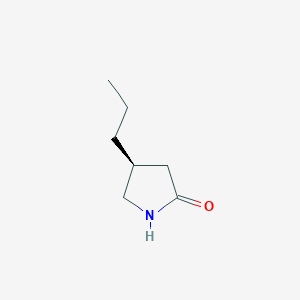
(S)-4-Propylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Propylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Propylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-propyl-1,4-diaminobutane with a carbonyl source under acidic or basic conditions to form the lactam ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions: (S)-4-Propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
科学的研究の応用
(S)-4-Propylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (S)-4-Propylpyrrolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Propylpyrrolidin-2-one: The non-chiral version of the compound.
N-Methylpyrrolidin-2-one: Another pyrrolidinone with a different substituent at the nitrogen atom.
Pyrrolidin-2-one: The parent compound without any substituents.
Uniqueness: (S)-4-Propylpyrrolidin-2-one is unique due to its chiral nature, which imparts specific optical activity and potential for enantioselective interactions. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and chiral catalysis.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(4S)-4-propylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |
InChIキー |
NCBVCRLVTCSQAG-LURJTMIESA-N |
異性体SMILES |
CCC[C@H]1CC(=O)NC1 |
正規SMILES |
CCCC1CC(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
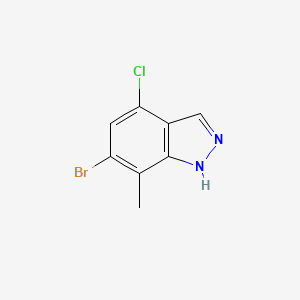
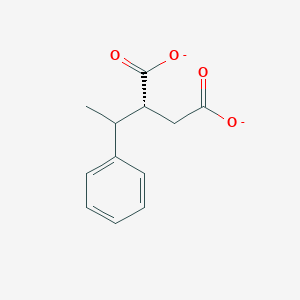
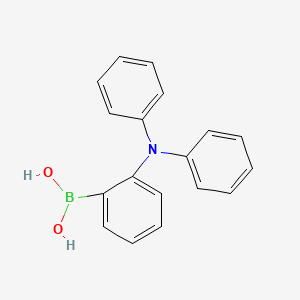

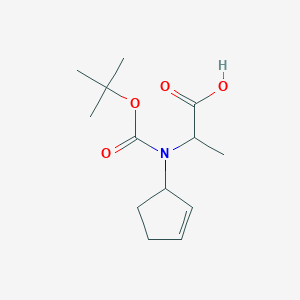
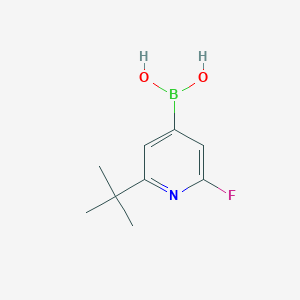
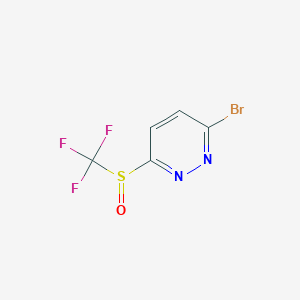
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
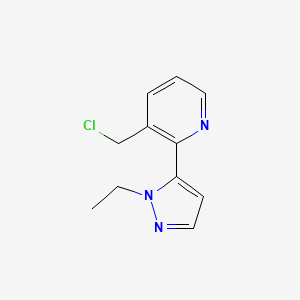
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
